

Canfosfamide's chemical structure and physicochemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Canfosfamide

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Canfosfamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

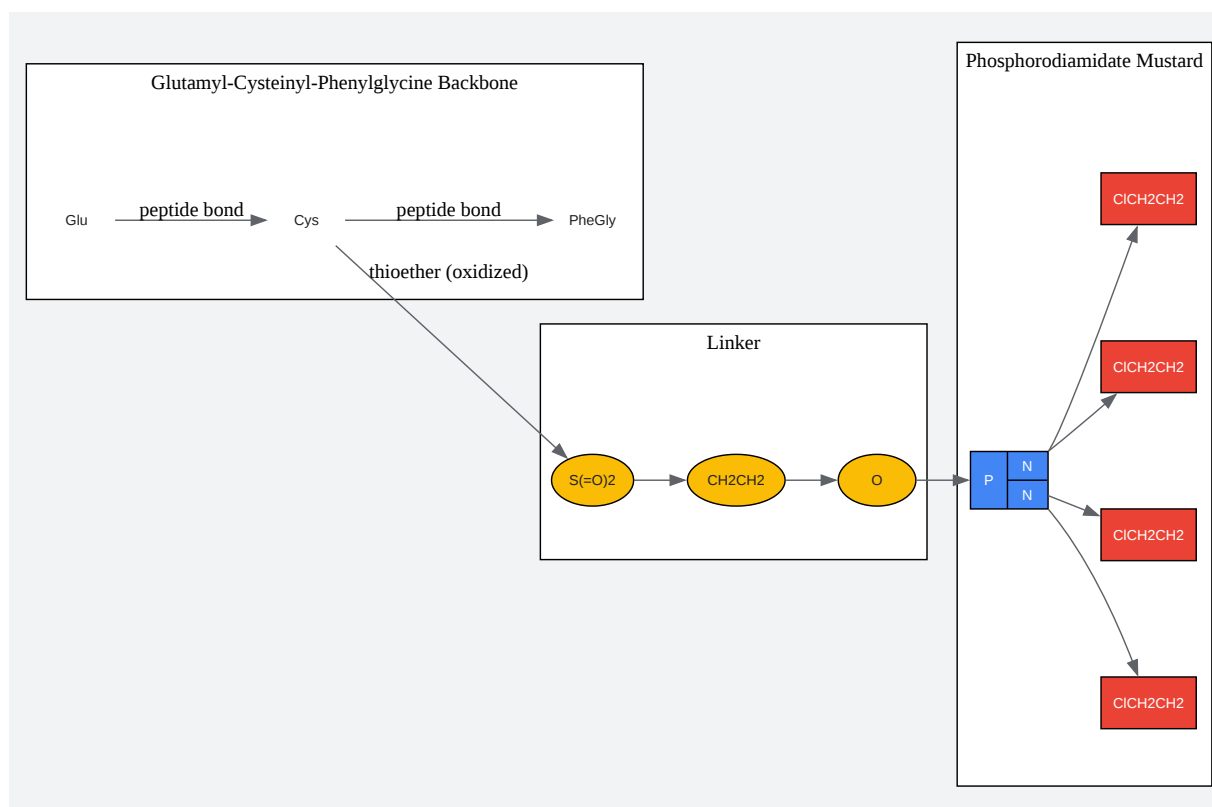
Canfosfamide, also known by its development code TLK286 and trade name Telcyta, is a phosphorodiamidate glutathione analog that has been investigated as a targeted chemotherapeutic agent.[1][2] It functions as a prodrug, designed for selective activation in tumor cells that overexpress the enzyme Glutathione S-transferase P1-1 (GST P1-1).[2][3] This targeted activation mechanism aims to concentrate the cytotoxic effects of the drug within cancer cells, potentially reducing toxicity to normal tissues.[3] **Canfosfamide** has been evaluated in clinical trials for various solid tumors, including ovarian, breast, and non-small cell lung cancer.[1]

Chemical Structure and Identification

Canfosfamide is a complex molecule comprising a glutathione analog linked to a nitrogen mustard moiety.[3] Its chemical identity is defined by the following identifiers:

Identifier	Value
IUPAC Name	(2S)-2-amino-5-[[[(2R)-3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]-1-[[[(R)-carboxy(phenyl)methyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid[3]
CAS Number	158382-37-7[3]
Molecular Formula	C26H40Cl4N5O10PS[3]
SMILES	C1=CC=C(C=C1)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)CC--INVALID-LINK--N[2]

A two-dimensional representation of the **canfosfamide** chemical structure is provided below in DOT language.



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Canfosfamide Chemical Structure

Physicochemical Properties

The physicochemical properties of **canfosfamide** are crucial for its formulation, delivery, and pharmacokinetic profile. A summary of key quantitative data is presented in the table below.

Property	Value	Source
Molecular Weight	787.46 g/mol	[2]
Melting Point	82-90 °C	[1]
Water Solubility	Aqueous solubility is strongly dependent on pH. Soluble at pH above 4.2.	[4][5]
pKa (Strongest Acidic)	1.37 (predicted)	[1]
pKa (Strongest Basic)	9.26 (predicted)	[1]

Experimental Protocols

Synthesis of Canfosfamide

The synthesis of **canfosfamide** can be achieved through a multi-step process as outlined in the scientific literature.[1] A general laboratory-scale protocol is described below.

Materials:

- L-γ-glutamyl-L-cysteinyl-2-phenyl-(2R)-glycine (tripeptide precursor)
- 2-bromoethyl N,N,N',N'-tetrakis(2-chloroethyl)phosphorodiamidate
- Hydrogen peroxide
- Peracetic acid

- Appropriate solvents (e.g., dichloromethane, water)
- Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

Procedure:

- **Thioether Formation:** The unprotected tripeptide is reacted with 2-bromoethyl N,N,N',N'-tetrakis(2-chloroethyl)phosphorodiamidate in a suitable solvent system. The reaction progress is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Oxidation:** Following the formation of the thioether, the product is oxidized using a combination of hydrogen peroxide and peracetic acid. This step converts the thioether to a sulfone.
- **Purification:** The crude product is purified using standard techniques such as column chromatography to yield pure **canfosfamide**.
- **Characterization:** The final product is characterized using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and HPLC to confirm its identity and purity.

Determination of Aqueous Solubility

The aqueous solubility of **canfosfamide** can be determined using the shake-flask method.

Materials:

- **Canfosfamide**
- Phosphate buffered saline (PBS) at various pH values (e.g., 4.0, 5.0, 6.0, 7.4)
- Vials
- Shaking incubator
- Centrifuge

- HPLC system for quantification

Procedure:

- An excess amount of **canfosfamide** is added to a series of vials containing PBS at different pH values.
- The vials are sealed and placed in a shaking incubator at a controlled temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
- After incubation, the samples are centrifuged to pellet the undissolved solid.
- An aliquot of the supernatant is carefully removed, filtered, and diluted.
- The concentration of **canfosfamide** in the diluted supernatant is determined by a validated HPLC method.
- The solubility is reported as the mean concentration from at least three replicate experiments for each pH.

Determination of pKa by Potentiometric Titration

The acid dissociation constants (pKa) of **canfosfamide** can be determined by potentiometric titration.^{[6][7]}

Materials:

- **Canfosfamide**
- Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Potassium chloride (KCl) for maintaining ionic strength
- Calibrated pH meter and electrode
- Autotitrator or manual titration setup

- Deionized water

Procedure:

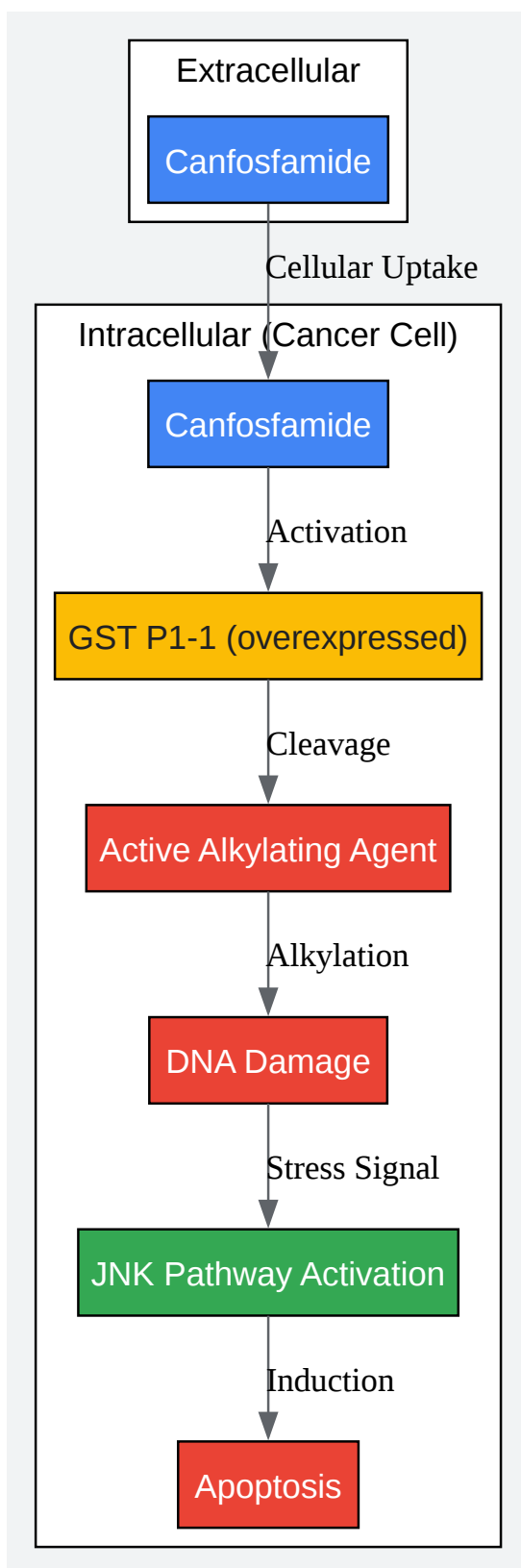
- A known amount of **canfosfamide** is dissolved in a specific volume of deionized water containing a known concentration of KCl to maintain constant ionic strength.
- The solution is acidified with a known volume of standardized HCl.
- The solution is then titrated with a standardized NaOH solution, recording the pH after each addition of titrant.
- The titration is continued past the equivalence points.
- The pKa values are determined from the inflection points of the titration curve (pH vs. volume of NaOH added). This can be done by analyzing the first and second derivatives of the titration curve.

Mechanism of Action and Signaling Pathway

Canfosfamide's anticancer activity is dependent on its bioactivation within tumor cells.^{[2][3]}

The key steps in its mechanism of action are outlined below and visualized in the accompanying DOT diagram.

- Cellular Uptake: **Canfosfamide** enters both normal and cancerous cells.
- GST P1-1 Activation: In cancer cells with elevated levels of GST P1-1, the enzyme catalyzes the cleavage of **canfosfamide**.^{[2][3]} This releases the active cytotoxic agent, a phosphorodiamidate mustard, and a glutathione analog.^[1]
- DNA Alkylation: The phosphorodiamidate mustard is a potent alkylating agent that forms covalent bonds with DNA, leading to DNA damage.^[3]
- Induction of Apoptosis: The DNA damage triggers a cellular stress response, leading to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.^[1] Activation of the JNK pathway ultimately results in the induction of apoptosis (programmed cell death) in the cancer cells.^[1]



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Canfosfamide Mechanism of Action

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC (RP-HPLC) method is essential for the quantification of **canfosfamide** in various matrices, including pharmaceutical formulations and biological samples. A typical method would involve:

- Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 μ m particle size).[8]
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).[8][9]
- Detection: UV detection at a wavelength where **canfosfamide** exhibits significant absorbance.[8][9]
- Flow Rate: Typically around 1.0 mL/min.[8]
- Injection Volume: Standardized volume (e.g., 20 μ L).

Method validation should be performed according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

X-ray Crystallography

The three-dimensional crystal structure of **canfosfamide** can be determined by single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state. Such data is invaluable for understanding its structure-activity relationship and for computational modeling studies. While specific crystal structure data for **canfosfamide** is not readily available in public databases, the general methodology would involve crystallizing the compound and analyzing the diffraction pattern of the resulting crystals.

Conclusion

This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of **canfosfamide**. The information presented, including detailed

data tables and experimental protocols, is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this targeted anticancer agent. The visualization of its chemical structure and mechanism of action through DOT language diagrams offers a clear and concise representation of its key features. Further research and development may continue to explore the full therapeutic potential of **canfosfamide** and similar targeted prodrugs in oncology.

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